molecular formula C8H10N2O B363913 N-(3-Aminophenyl)acetamide CAS No. 102-28-3

N-(3-Aminophenyl)acetamide

Cat. No. B363913
CAS RN: 102-28-3
M. Wt: 150.18g/mol
InChI Key: PEMGGJDINLGTON-UHFFFAOYSA-N
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Description

“N-(3-Aminophenyl)acetamide” is a chemical compound that is a common intermediate in organic synthesis and a basic raw material for the synthesis of dispersed dyes . It contains an amino unit and an amide group in its structure, and it can accept protons to exhibit a certain alkalinity .


Synthesis Analysis

The synthesis of “N-(3-Aminophenyl)acetamide” involves various chemical techniques. For instance, one method involves the direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride . Another method involves reacting 4-aminobenzenesulfonamide with acetic anhydride and subsequent selective, reductive deacylation of the resultant acetamide using a system of zinc-sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “N-(3-Aminophenyl)acetamide” includes an amino unit and an amide group . The structure was confirmed by X-ray diffraction (XRD) studies . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .


Chemical Reactions Analysis

“N-(3-Aminophenyl)acetamide” is involved in various chemical reactions. For example, on hydrolysis, it can be converted to corresponding phenoxy acid . It can also react with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to form compound .


Physical And Chemical Properties Analysis

“N-(3-Aminophenyl)acetamide” is a colorless needle or flake crystal at room temperature and pressure . It has a molecular weight of 150.18 . The density is 1.2±0.1 g/cm3, and the boiling point is 392.0±25.0 °C at 760 mmHg .

Scientific Research Applications

  • Pharmacological Applications

    • Summary of Application : N-(3-Aminophenyl)acetamide and its derivatives (chalcone, indole, and quinoline) have been investigated for their synthesis and pharmacological activities . These compounds are of interest in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
    • Methods of Application : The specific methods of application involve chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .
    • Results or Outcomes : The results of these studies may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
  • Antioxidant Activity

    • Summary of Application : Some new acetamide derivatives have been synthesized and tested for their in vitro antioxidant activity .
    • Methods of Application : The antioxidant activity of these compounds was tested by evaluating the amount of scavenged ABTS radical and estimating ROS and NO production in tBOH- or LPS-stimulated J774.A1 macrophages .
    • Results or Outcomes : The outcomes of these studies are not specified in the source .
  • Synthetic Intermediates in Heterocyclic and Aromatic Synthesis

    • Summary of Application : Aminoacetanilide derivatives, including N-(3-Aminophenyl)acetamide, are important synthetic intermediates in heterocyclic and aromatic synthesis .
    • Methods of Application : These compounds can be prepared by various methods, such as the reduction of m-nitroacetanilide or the conversion of m-chloroacetanilide .
    • Results or Outcomes : These derivatives have found applications in the pharmaceutical industry and dyes and pigment industry .
  • Preparation of Azo Compounds, Pyrrole, Imidazole, Thiazole, and Other Heterocycles

    • Summary of Application : 3’-Aminoacetanilide has been used in the preparation of azo compounds, pyrrole, imidazole, thiazole, and other heterocycles .
    • Methods of Application : The specific methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of these studies are not specified in the source .
  • Starting Material for Trametinib

    • Summary of Application : 3’-Aminoacetanilide is a starting material for Trametinib .
    • Methods of Application : The specific methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of these studies are not specified in the source .
  • Preparation of Reactive Yellow K-RN and Dispersed Dye

    • Summary of Application : 3’-Aminoacetanilide is used to prepare reactive yellow K-RN and dispersed dye .
    • Methods of Application : The specific methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of these studies are not specified in the source .
  • Synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide

    • Summary of Application : The compound has been used in the synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide .
    • Methods of Application : The specific methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of these studies are not specified in the source .
  • Phenoxy Acetamide Derivatives

    • Summary of Application : Phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) have been investigated for their synthesis and pharmacological activities .
    • Methods of Application : Many chemical techniques as well as new computational chemistry applications are used to study the utilization of these drugs and their biological effects .
    • Results or Outcomes : This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .

Safety And Hazards

“N-(3-Aminophenyl)acetamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves/protective clothing/eye protection/face protection .

Future Directions

“N-(3-Aminophenyl)acetamide” is widely used in the synthesis of dispersed dyes . It is also a common intermediate in organic synthesis . Therefore, future research may focus on exploring its potential applications in other areas of organic synthesis and dye production.

properties

IUPAC Name

N-(3-aminophenyl)acetamide
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InChI

InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11)
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InChI Key

PEMGGJDINLGTON-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC=CC(=C1)N
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Molecular Formula

C8H10N2O
Record name M-AMINOACETANILIDE
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DSSTOX Substance ID

DTXSID2024454
Record name 3-Aminoacetanilide
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Molecular Weight

150.18 g/mol
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Physical Description

M-aminoacetanilide is a gray solid. (NTP, 1992), Gray solid; [CAMEO] Light brown crystalline powder; [Acros Organics MSDS]
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Boiling Point

Decomposes at 1449 °F (NTP, 1992)
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Solubility

10 to 50 mg/mL at 75 °F (NTP, 1992)
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Product Name

N-(3-Aminophenyl)acetamide

CAS RN

102-28-3
Record name M-AMINOACETANILIDE
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Record name 3'-Aminoacetanilide
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Record name Acetamide, N-(3-aminophenyl)-
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Record name 3-ACETAMIDOANILINE
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Melting Point

187.7 to 189.5 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
A Vikram, H Hamzehzarghani… - Canadian Journal of …, 2005 - Taylor & Francis
… showed that the production of compounds like bis-1-methylethyl disulfide, methane oxybis dichloro, 1,4-dichloro-benzene, 1,2-dichloro-benzene, N-3-aminophenyl acetamide, and tri…
Number of citations: 58 www.tandfonline.com
SA Maklakov, YI Smushkevich, IV Magedov - Chemistry of Heterocyclic …, 2002 - Springer
A method was developed for the production of indole compounds containing an amino group at positions 4 and 6 of the benzene ring on the basis of the indolization of the 3-…
Number of citations: 5 link.springer.com
PJ Monsen, FA Luzzio - Tetrahedron letters, 2020 - Elsevier
An array of arylnitro compounds with various functionality were treated with freshly-prepared aluminum amalgam in THF/water solution and resulted in the corresponding arylamines. …
Number of citations: 3 www.sciencedirect.com
M Li, Y Lv, L Tong, T Peng, R Qu, T Zhang… - Acta Pharmacologica …, 2016 - nature.com
Aim: Targeting the VEGF/VEGF receptor (VEGFR) pathway has proved to be an effective antiangiogenic approach for cancer treatment. Here, we identified 6-((2-((3-acetamidophenyl) …
Number of citations: 18 www.nature.com
EM Boyle, T McCabe, T Gunnlaugsson - Supramolecular chemistry, 2010 - Taylor & Francis
The synthesis and photophysical evaluation of three diaryl thiourea-based anion receptors (4–6) for comparison with their urea counterparts (1–3) is outlined. These anion receptors …
Number of citations: 20 www.tandfonline.com
M Kamata, T Yamashita, T Imaeda… - Journal of Medicinal …, 2012 - ACS Publications
It was found that 3-(aminomethyl)quinoline derivatives showed high binding affinities for melanin-concentrating hormone receptor 1 (MCHR1) with reduced affinity for serotonin receptor …
Number of citations: 36 pubs.acs.org
MZ Wang, H Xu, SJ Yu, Q Feng… - Journal of agricultural …, 2010 - ACS Publications
A series of novel 6-aminophenazine-1-, 7-aminophenazine-1- and 8-aminophenazine-1-carboxylate derivatives were synthesized by a facile method, and their structures were …
Number of citations: 24 pubs.acs.org
H Jiang, J Song, Z Cui, W Chen - Coloration Technology - Wiley Online Library
Meta‐aramid fibre exhibits poor dyeing performance when treated using conventional dyeing methods. In this study, colouration of meta‐aramid fabrics was performed at room …
Number of citations: 0 onlinelibrary.wiley.com
H Bregman, L Berry, JL Buchanan… - Journal of medicinal …, 2011 - ACS Publications
Clinical human genetic studies have recently identified the tetrodotoxin (TTX) sensitive neuronal voltage gated sodium channel Nav1.7 (SCN9A) as a critical mediator of pain …
Number of citations: 59 pubs.acs.org
X Yang, RJ Dickmander, A Bayati… - ACS chemical …, 2022 - ACS Publications
Inhibition of the protein kinase CSNK2 with any of 30 specific and selective inhibitors representing different chemotypes, blocked replication of pathogenic human, bat, and murine β-…
Number of citations: 8 pubs.acs.org

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